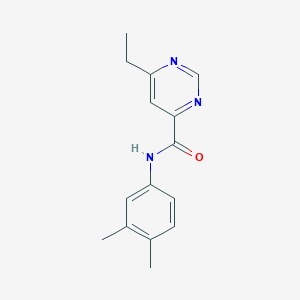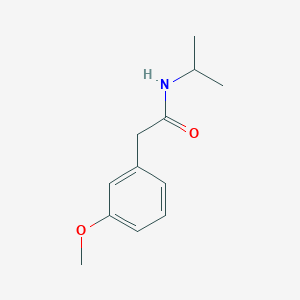![molecular formula C11H19NO5 B2421289 Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate CAS No. 141734-32-9](/img/structure/B2421289.png)
Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate” is a chemical compound with the CAS Number: 141734-32-9 . It has a molecular weight of 245.28 . The IUPAC name for this compound is methyl 5- [ (tert-butoxycarbonyl)amino]-3-oxopentanoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-8(13)7-9(14)16-4/h5-7H2,1-4H3,(H,12,15) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate” is a liquid at room temperature .Applications De Recherche Scientifique
Synthesis of Cryptophycins : Eggen et al. (2000) developed efficient protocols for synthesizing components of cryptophycins using a compound similar to Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate. Cryptophycins are a group of potent antitumor agents, and these synthesis methods are significant for structural modifications in drug development (Eggen et al., 2000).
Enantioselective Synthesis of Amino Acids : Constantinou-Kokotou et al. (2001) used a key intermediate similar to Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate for synthesizing enantiopure non-natural alpha-amino acids. This method contributes to the field of peptide synthesis and pharmaceutical chemistry (Constantinou-Kokotou et al., 2001).
Asymmetric Synthesis of β-Amino Acid Derivatives : Davies et al. (1997) utilized compounds structurally related to Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate for the asymmetric synthesis of unsaturated β-amino acid derivatives. This research is crucial for developing new methodologies in asymmetric synthesis (Davies et al., 1997).
Baker's Yeast Reduction in Synthesis : Hashiguchi et al. (1992) demonstrated the use of Baker's yeast reduction of N-protected methyl 4-amino-3-oxopentanoates and 3-oxopentanoates, leading to the synthesis of biologically active substances. This showcases the compound's relevance in biocatalysis and green chemistry (Hashiguchi et al., 1992).
Synthesis of Methyl 5-(tert-butyldiphenylsilyl)oxy-2-pentenoate : Wakamatsu et al. (2000) explored the use of a compound similar to Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate in the synthesis of Methyl 5-(tert-butyldiphenylsilyl)oxy-2-pentenoate, contributing to the field of organic synthesis (Wakamatsu et al., 2000).
Safety And Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-8(13)7-9(14)16-4/h5-7H2,1-4H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNVQQGRRYDFEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate | |
CAS RN |
141734-32-9 |
Source


|
| Record name | methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2-Aminopyridin-4-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B2421206.png)


![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide](/img/structure/B2421211.png)
![2-chloro-N-[2-(morpholine-4-carbonyl)-1-benzofuran-3-yl]pyridine-4-carboxamide](/img/structure/B2421213.png)
![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2421215.png)
![2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2421219.png)



![N-(Oxan-4-yl)-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2421224.png)


